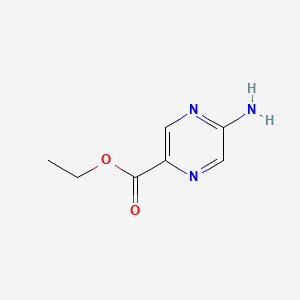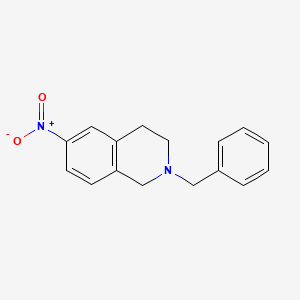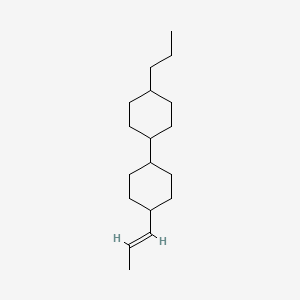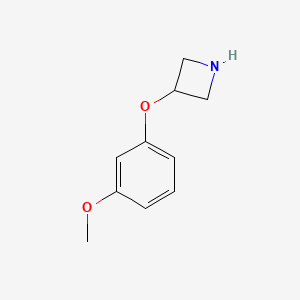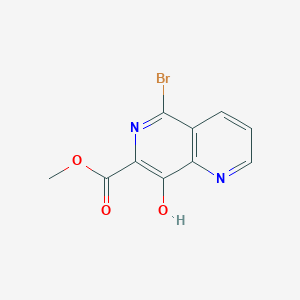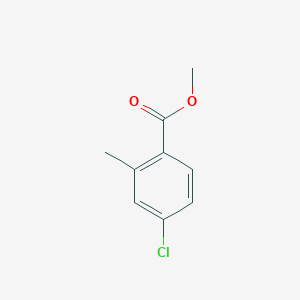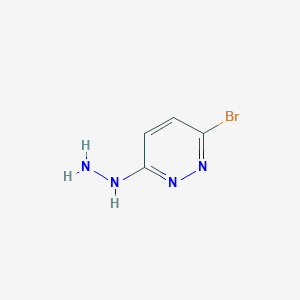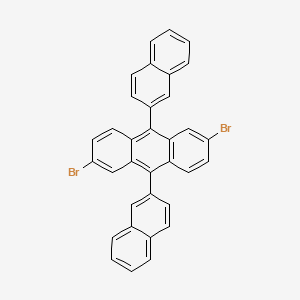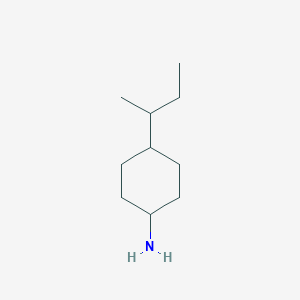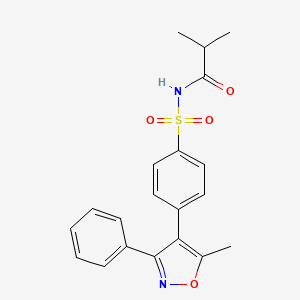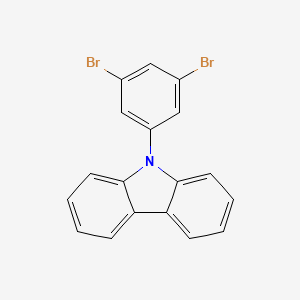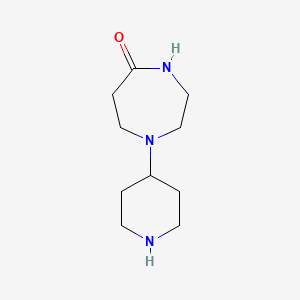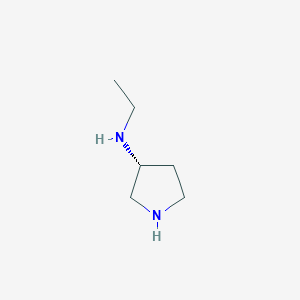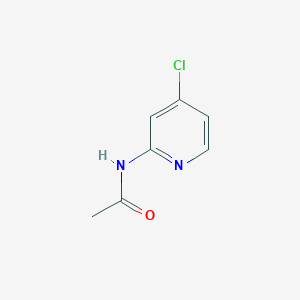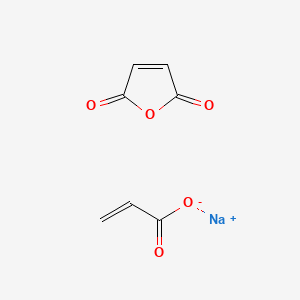
2-Propenoic acid, polymer with 2,5-furandione, sodium salt
Descripción general
Descripción
2-Propenoic acid, polymer with 2,5-furandione, sodium salt is a chemical compound formed by polymerizing 2-propenoic acid (also known as acrylic acid) with 2,5-furandione (a cyclic anhydride). The resulting polymer contains sodium ions, which contribute to its overall stability and properties.
Synthesis Analysis
The synthesis of this polymer involves the reaction between acrylic acid and 2,5-furandione. The carboxylic acid groups in acrylic acid react with the anhydride groups in 2,5-furandione, leading to the formation of a polymer chain. The sodium salt is introduced during or after the polymerization process.
Molecular Structure Analysis
The molecular structure of this polymer consists of repeating units of acrylic acid and 2,5-furandione. The sodium ions are associated with the carboxylate groups in the polymer backbone. The arrangement of these units determines the material’s properties, such as solubility, mechanical strength, and thermal stability.
Chemical Reactions Analysis
The polymer can undergo various chemical reactions due to its functional groups. These reactions include hydrolysis (breaking down the polymer into its monomers), esterification (formation of ester bonds), and cross-linking (joining polymer chains). Understanding these reactions is crucial for tailoring the material’s properties.
Physical And Chemical Properties Analysis
- Solubility : The polymer is typically soluble in water due to the presence of sodium ions. However, its solubility may vary based on the degree of polymerization.
- Thermal Stability : The polymer exhibits thermal decomposition characteristics starting at specific temperatures. Further studies are needed to determine its exact behavior under different conditions 1.
- Hydrophilicity : The carboxylate groups contribute to its hydrophilic nature.
- Mechanical Strength : The polymer’s mechanical properties depend on its molecular weight and cross-linking.
Aplicaciones Científicas De Investigación
Crystal Structure and Thermal Studies
The crystal structure and thermal stability of sodium salts of 2-propenoic acid derivatives have been studied, revealing the formation of two-dimensional polymers. These structures are stabilized by hydrogen bond networks and show thermal decomposition characteristics starting at specific temperatures. This research provides insights into the material properties relevant for various applications (Kula, Mazur, & Rzączyńska, 2007).
Catalysis and Polymer Synthesis
Studies have shown the potential of using derivatives of 2,5-furandione, like 2,5-furandicarboxylic acid (FDCA), as catalysts in reactions and as building blocks in polymer synthesis. These materials are seen as promising substitutes for traditional petroleum-based polymers, offering a more sustainable approach in the industry (Drault et al., 2021).
Biobased Polyesters
Research into biobased polymers derived from 2,5-furandicarboxylic acid (FDCA), a derivative of 2,5-furandione, has increased. These materials are considered for various applications due to their thermal and mechanical properties and potential in replacing traditional petroleum-based plastics (Terzopoulou et al., 2020).
Renewable Resource-Based Polymers
There has been significant focus on developing polyesters derived from renewable resources like 2,5-furandicarboxylic acid. The resemblance of these materials to traditional petroleum-based polymers, combined with their innovative properties, make them attractive for various applications, including packaging materials and textiles (Sousa et al., 2015).
Enhanced Degradability Polymers
Research has been conducted on furandicarboxylate-derived copolyesters, which exhibit improved degradability compared to traditional polymers. These studies are crucial for developing more environmentally friendly materials (Matos et al., 2014).
Safety And Hazards
As with any chemical substance, precautions should be taken when handling this polymer. Safety considerations include:
- Irritation : Acrylic acid and its derivatives can cause skin and eye irritation.
- Toxicity : Sodium salts are generally less toxic, but exposure should be minimized.
- Thermal Decomposition : Avoid high temperatures to prevent decomposition.
Direcciones Futuras
Research on this polymer should focus on:
- Applications : Explore novel applications in coatings, adhesives, and biomedical materials.
- Modification : Tailor the polymer’s properties through copolymerization or functionalization.
- Environmental Impact : Assess its biodegradability and environmental persistence.
Propiedades
IUPAC Name |
sodium;furan-2,5-dione;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.C3H4O2.Na/c5-3-1-2-4(6)7-3;1-2-3(4)5;/h1-2H;2H,1H2,(H,4,5);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLISKWWEPKHAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C1=CC(=O)OC1=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;furan-2,5-dione;prop-2-enoate | |
CAS RN |
52255-49-9 | |
| Record name | 2-Propenoic acid, polymer with 2,5-furandione, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, polymer with 2,5-furandione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



